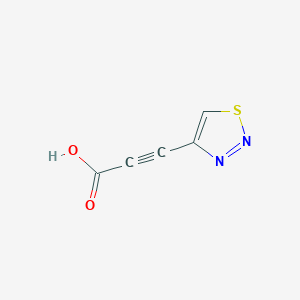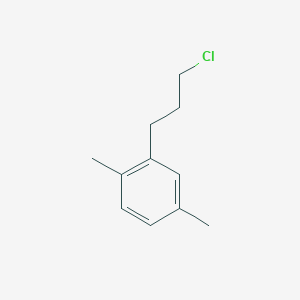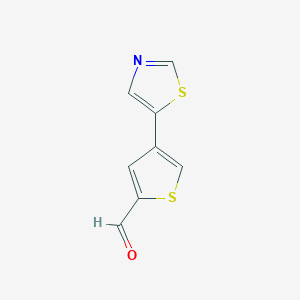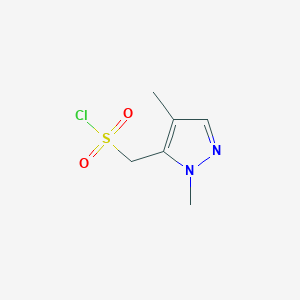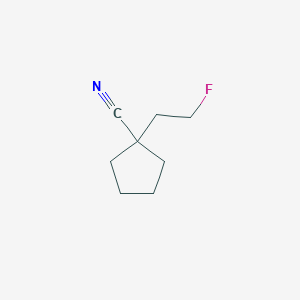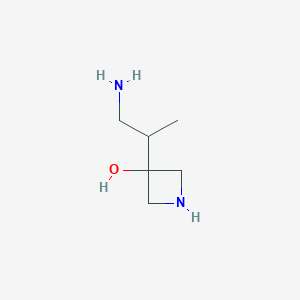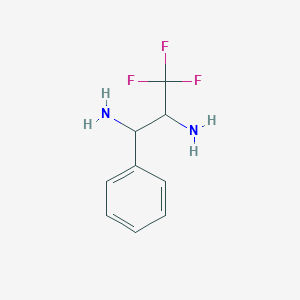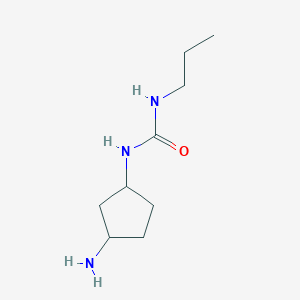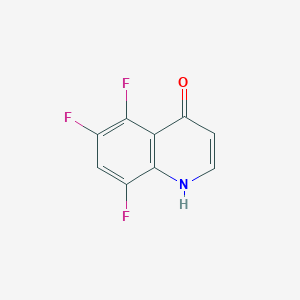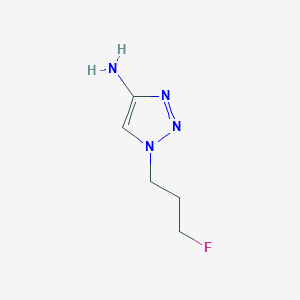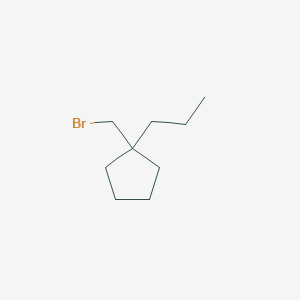
1-(Bromomethyl)-1-propylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-propylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a propyl group at the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-propylcyclopentane can be synthesized through several methods. One common approach involves the bromination of 1-propylcyclopentane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to generate bromine radicals, which then react with the cyclopentane ring to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-1-propylcyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), or amines (NH2-), leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can result in the formation of 1-propylcyclopentene.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Alcohols, ethers, amines.
Elimination Reactions: Alkenes.
Oxidation: Carboxylic acids, ketones.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-propylcyclopentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme mechanisms or metabolic pathways.
Medicinal Chemistry: The compound’s derivatives could be explored for potential therapeutic applications, such as anticancer or antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-propylcyclopentane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene.
Comparación Con Compuestos Similares
1-(Bromomethyl)cyclopropane: Similar in structure but with a cyclopropane ring instead of a cyclopentane ring.
1-(Bromomethyl)cyclohexane: Similar in structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(Chloromethyl)-1-propylcyclopentane: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness: 1-(Bromomethyl)-1-propylcyclopentane is unique due to its specific ring size and the presence of both a bromomethyl and a propyl group. This combination of functional groups and ring structure imparts distinct reactivity and properties, making it a valuable compound for various applications in organic synthesis and research.
Propiedades
Fórmula molecular |
C9H17Br |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-propylcyclopentane |
InChI |
InChI=1S/C9H17Br/c1-2-5-9(8-10)6-3-4-7-9/h2-8H2,1H3 |
Clave InChI |
GWQKUYNJHJOQAD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165763.png)
